molecular formula C23H14F5NO4 B557581 Fmoc-Gly-OPfp CAS No. 86060-85-7

Fmoc-Gly-OPfp

Cat. No. B557581
CAS RN: 86060-85-7
M. Wt: 463.4 g/mol
InChI Key: LBSDTBJWUJIFBO-UHFFFAOYSA-N
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Description

Fmoc-Gly-OPfp is an N-Fmoc-protected form of Glycine . It is a pre-formed pentafluorophenyl ester used for the coupling of glycine amino-acid residues by Fmoc SPPS .


Synthesis Analysis

Fmoc-Gly-OPfp is used in the synthesis of peptides. A study has reported the use of Fmoc-Gly-OPfp in the synthesis of all sixteen variants of the possible peptide tetramers in a microarray format . Another study has reported the use of Fmoc-Gly-OPfp in the synthesis of peptide-based multivalent carbohydrate scaffolds directly on a functionalized glass slide in the microarray format .


Molecular Structure Analysis

The molecular structure of Fmoc-Gly-OPfp is represented by the formula C23H14F5NO4 .


Chemical Reactions Analysis

Fmoc-Gly-OPfp is used in Fmoc solid-phase peptide synthesis (SPPS). The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .

Scientific Research Applications

  • Fmoc-Gly-OPfp is used in the synthesis of glycopeptides. It has been employed in the creation of novel glycopeptide libraries to mimic the action of oligosaccharides, aiding in rapid identification and screening processes (Hilaire, Lowary, Meldal, & Bock, 1998).

  • It plays a role in the solid-phase synthesis of glycopeptides. For example, its utility in synthesizing Nα-Flourenylmethoxycarbonyl L-asparagine Nβ-glycosides was explored, indicating its potential in constructing complex glycopeptide structures (Ürge et al., 1991).

  • Fmoc-Gly-OPfp is used in the comparative study of N-Dts and N-Aloc in the solid-phase syntheses of O-GlcNAc glycopeptide fragments of RNA-polymerase II and mammalian neurofilaments. This indicates its role in synthesizing specific types of glycopeptides (Meinjohanns et al., 1995).

  • It assists in the multiple-column solid-phase glycopeptide synthesis, specifically in the preparation of different O-glycopeptides from human intestinal mucin and porcine submaxillary gland mucin, showcasing its versatility in synthesizing a range of glycopeptides (Peters et al., 1991).

  • Fmoc-Gly-OPfp is also used in the convenient, high-yield, and stereoselective synthesis of O-glycopeptides. This application demonstrates its efficiency and selectivity in glycopeptide synthesis (Gangadhar, Jois, & Balasubramaniam, 2004).

Safety And Hazards

Safety data sheets recommend wearing appropriate personal protective equipment when handling Fmoc-Gly-OPfp. It should be used only under a chemical fume hood. Contact with skin, eyes, and clothing should be avoided .

Future Directions

Fmoc-Gly-OPfp is used in the synthesis of peptides for DNA-encoded chemical libraries (DECLs). The development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and reaction conditions for the coupling of tripeptides likely to be used in DECL builds, are some of the future directions in the use of Fmoc-Gly-OPfp .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F5NO4/c24-17-18(25)20(27)22(21(28)19(17)26)33-16(30)9-29-23(31)32-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSDTBJWUJIFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369829
Record name Fmoc-Gly-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Gly-OPfp

CAS RN

86060-85-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86060-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Gly-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-glycin pentafluorphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of Fmoc-Gly-OH (891 mg, 3.0 mmol) and PfpOH(754 mg, 4.5 mmol) in DMF (12 mL) was added DCC (845 mg, 4.5 mmol) at 0° C. for 30 min and then room temperature for 15 h. The reaction mixture was filterd to remove DCUrea and the flitrate was evaporated in vacuo to give the crude Fmoc-Gly-OPfp. To a solution of Fmoc-Gly-OPfp and BocPNA-OH (436 mg, 2.0 mmol) in DMF (16 mL) was added diisoprppylethylamine (445 il, 2.6 mmol) and the reaction mixture was stirred at room temperature for 15 h. The reaction mixture was evaporated in vacuo and the residue was flush-chromatographed (0-50% MeOH/CH2Cl2) to give Fmoc-Gly-BocPNA-OH (121 mg, 12%). 1H NMR (DMSO-d6) δ 7.88 (d, J=7.0 Hz, 2H), 7.72 (d, J=7.0 Hz, 2H), 7.62 (brt) and 7.56 (brt) (1H), 7.41 (t, J=7.0 Hz, 2H), 7.33 (t, J=7.0 Hz, 2H), 7.18 (m, 2H), 6.85 (brt) and 6.79 (brt) (1H), 4.35-4.15 (m, 3H), 4.05-3.85 (m, 3H), 3.77 (m, 1H), 3.40-3.25 (m, 2H), 3.10 (m) and 3.03 (s) (2H), 1.37 (brs, 9H); 13C NMR (DMSO-d6) δ 172.2 (d), 169.10 (d), 156.34 (d), 155.58 (d), 143.83, 140.66, 127.58, 127.04, 125.24, 120.04, 77.77 (d), 65.71, 47.34 (d), 46.72, 46.65 (d), 29.23 (d), 28.14 (d); FABMS m/z 498 [(M+H)+].
Quantity
891 mg
Type
reactant
Reaction Step One
Name
Quantity
754 mg
Type
reactant
Reaction Step One
Name
Quantity
845 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134
Citations
J Xue, Z Guo - The Journal of Organic Chemistry, 2003 - ACS Publications
… amino acid in NMP (rt, 2 h) by using its Pfp ester (3−4 equiv) and isolation of the product by the precipitation method, the peptide chain of 5 was further elongated with Fmoc-Gly-OPfp …
Number of citations: 26 pubs.acs.org
TA Strom, AR Barron - The All Results Journals: Nano, 2014 - arjournals.com
… The successful coupling of a hydrophobic perfluorophenyl ester (Fmoc-Gly-OPfp) to pdCpA suggests that it is steric bulk rather than miscibility that precludes the Baa coupling. …
Number of citations: 5 www.arjournals.com
FF Loeffler, TC Foertsch, R Popov, DS Mattes… - Nature …, 2016 - nature.com
… An OPfp-ester-activated glycine (Fmoc-Gly-OPfp) was deposited as a positive control (Fig. … As expected, the positive control with activated Fmoc-Gly-OPfp (Fig. 6g) also gave strong …
Number of citations: 64 www.nature.com
M JoséFonseca, MA Alsina, F Reig - Biochimica et Biophysica Acta (BBA) …, 1996 - Elsevier
… In brief, to a solution of 1 g of collagen or collagen derivative in 5 ml of distilled water, Fmoc-Gly-Opfp and HOBt (dissolved in N,N-dimethylformamide) were added in amounts …
Number of citations: 90 www.sciencedirect.com
DS Mattes, S Rentschler, TC Foertsch… - Small …, 2018 - Wiley Online Library
… 10 −3 m solution of Fmoc-Gly-OPfp in DMF was coupled as a … 10 −3 m solution of Fmoc-Gly-OPfp in DMF was given to the … Fmoc-deprotection, coupling of Fmoc-Gly-OPfp in DMF for 4 h; …
Number of citations: 5 onlinelibrary.wiley.com
M Mende, A Tsouka, J Heidepriem… - … A European Journal, 2020 - Wiley Online Library
… We used the two amino acid derivatives Fmoc-Pra-OPfp 1 and Fmoc-Gly-OPfp 2 to … Two donor slides, one containing Fmoc-Pra-OPfp 1 (B) and the other Fmoc-Gly-OPfp 2 (G), were …
R Popov, GK Shankara, C von Bojnicic-Kninski… - Scientific Reports, 2019 - nature.com
… (top) Coupling results of the microbeads labeled with 580 nm QDs and loaded with Fmoc-Gly-OPfp; (a) random pattern of the QD labeled microbeads deposited onto a flat functionalized …
Number of citations: 5 www.nature.com
A Tsouka, K Hoetzel, M Mende, J Heidepriem… - Frontiers in …, 2021 - frontiersin.org
… the peptide tetramers, containing the two derivatives Fmoc-Gly-OPfp 1 and Fmoc-Pra-OPfp 2… to synthesize the sixteen tetrapeptide combinations, Fmoc-Gly-OPfp 1 (G) and Fmoc-Pra-…
Number of citations: 6 www.frontiersin.org
N Yamamoto, A Takayanagi, A Yoshino… - … A European Journal, 2007 - Wiley Online Library
… To the resin 9 (3.7 μmol, based on the amino groups on the initial resin), Fmoc-Gly-OH (5.5 mg, 18.5 μmol) or Fmoc-Gly-OPfp (8.6 mg, 18.5 μmol) was added and reacted for 1 h under …
D Gallo, F Jacquemotte, A Cleeren, I Laïos… - Molecular and cellular …, 2007 - Elsevier
Calmodulin (CaM) contributes to estrogen receptor α (ER)-mediated transcription. In order to study the underlying mechanisms, we synthesized a peptide including the CaM binding site…
Number of citations: 36 www.sciencedirect.com

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